molecular formula C16H20ClFN4O B12303984 N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride

Cat. No.: B12303984
M. Wt: 338.81 g/mol
InChI Key: JTFWSKLGTBMWEP-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a fluorophenethyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under specific conditions to form the pyrazolo[4,3-c]pyridine core.

    Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorophenethyl halide reacts with the pyrazolo[4,3-c]pyridine core.

    Formation of the Carboxamide Moiety: The carboxamide group is introduced through an amidation reaction, where an appropriate amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride is unique due to its specific combination of a fluorophenethyl group, a pyrazolo[4,3-c]pyridine core, and a carboxamide moiety

Properties

Molecular Formula

C16H20ClFN4O

Molecular Weight

338.81 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxamide;hydrochloride

InChI

InChI=1S/C16H19FN4O.ClH/c1-21-10-12-8-18-9-14(15(12)20-21)16(22)19-7-6-11-2-4-13(17)5-3-11;/h2-5,10,14,18H,6-9H2,1H3,(H,19,22);1H

InChI Key

JTFWSKLGTBMWEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CNCC(C2=N1)C(=O)NCCC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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